

PNU-159682 Derivatives for Cancer Therapy: A Technical Guide

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Compound of Interest

Compound Name: Mal-C2-Gly3-EDA-PNU-159682

Cat. No.: B12425239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PNU-159682 and its derivatives as potent payloads for anti-cancer therapies, with a primary focus on their application in antibody-drug conjugates (ADCs). PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin, demonstrating significantly greater cytotoxicity than its parent compound and other commonly used chemotherapeutics like doxorubicin. Its exceptional potency has made it a compelling candidate for targeted cancer therapies, aiming to deliver its powerful cell-killing activity specifically to tumor cells while minimizing systemic toxicity.

Mechanism of Action

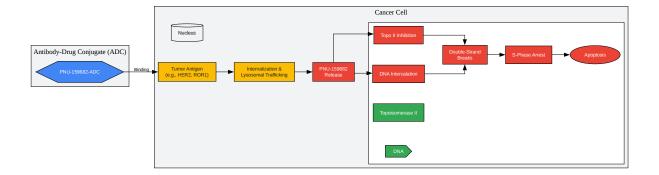
PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA. The core mechanisms include:

- DNA Intercalation: As an anthracycline, PNU-159682 intercalates into the DNA double helix, disrupting the normal function of DNA and its associated enzymes.
- Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of double-strand DNA breaks.
- DNA Adduct Formation: PNU-159682 can form covalent adducts with DNA, further contributing to DNA damage.



- Cell Cycle Arrest: The extensive DNA damage induced by PNU-159682 triggers cell cycle arrest, predominantly in the S-phase, which is a distinct feature compared to other anthracyclines like doxorubicin that typically cause a G2/M block.
- Apoptosis and Immunogenic Cell Death: The culmination of these events is the induction of programmed cell death (apoptosis) in rapidly dividing tumor cells. Furthermore, PNU-159682-based ADCs have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response.

A genome-wide CRISPR-Cas9 knockout screen has provided more detailed insights, revealing a partial dependency of PNU-159682's potency on the transcription-coupled nucleotide excision repair (TC-NER) DNA damage repair mechanism, further highlighting its distinct mode of action.



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